Cas no 1803929-64-7 (3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine)

3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine is a halogenated pyridine derivative with a trifluoromethoxy substituent, offering unique reactivity and stability for advanced synthetic applications. The presence of cyano, chloro, and trifluoromethoxy functional groups enhances its utility as a versatile intermediate in agrochemical and pharmaceutical synthesis. Its electron-withdrawing properties facilitate nucleophilic substitution reactions, while the trifluoromethoxy group contributes to lipophilicity, improving bioavailability in active compounds. The compound's robust structure ensures compatibility with harsh reaction conditions, making it suitable for multi-step transformations. Its high purity and well-defined chemical properties support precise modifications, enabling tailored molecular designs in specialty chemistry applications.
3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine structure
1803929-64-7 structure
商品名:3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine
CAS番号:1803929-64-7
MF:C7HCl2F3N2O
メガワット:256.996849775314
CID:4911503

3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine
    • インチ: 1S/C7HCl2F3N2O/c8-4-1-3(2-13)5(9)14-6(4)15-7(10,11)12/h1H
    • InChIKey: GUXUSJSHGQEOLA-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(C#N)=C(N=C1OC(F)(F)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 277
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 45.9

3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A026003150-1g
3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine
1803929-64-7 97%
1g
$1,713.60 2022-04-02
Alichem
A026003150-250mg
3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine
1803929-64-7 97%
250mg
$714.00 2022-04-02
Alichem
A026003150-500mg
3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine
1803929-64-7 97%
500mg
$980.00 2022-04-02

3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine 関連文献

3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridineに関する追加情報

3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine: A Comprehensive Overview

The compound 3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine, with CAS No. 1803929-64-7, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This pyridine derivative features a unique combination of functional groups, including a cyano group at position 3, chlorine atoms at positions 2 and 5, and a trifluoromethoxy group at position 6. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine in drug discovery efforts. Researchers have explored its ability to act as a scaffold for designing novel bioactive molecules. For instance, its cyano group is known to enhance the molecule's ability to participate in hydrogen bonding, which is crucial for interactions with biological targets such as enzymes and receptors. Additionally, the trifluoromethoxy group introduces both electron-withdrawing effects and lipophilicity, which can improve the compound's bioavailability and pharmacokinetic properties.

The synthesis of 3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine has been optimized through various routes, including multi-component reactions and directed metallation strategies. These methods not only ensure high yields but also allow for precise control over the regioselectivity of the substituents. The incorporation of chlorine atoms at positions 2 and 5 is particularly challenging due to their potential to interfere with the reactivity of other functional groups during synthesis.

In terms of pharmacological activity, 3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine has shown promising results in preliminary assays targeting various disease states. For example, studies have demonstrated its ability to inhibit key enzymes involved in cancer progression and inflammation. Furthermore, its trifluoromethoxy group has been implicated in modulating the compound's selectivity towards specific biological targets.

Beyond its pharmaceutical applications, this compound has also found utility in materials science. Its electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The presence of electron-withdrawing groups like the cyano and trifluoromethoxy moieties enhances the molecule's ability to act as an electron acceptor, which is critical for device performance.

The environmental impact of 3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine has also been a topic of recent research. Studies have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Results indicate that while the compound exhibits moderate persistence in certain environmental conditions, it does not pose significant risks to aquatic or terrestrial ecosystems under controlled usage scenarios.

In conclusion, 3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique combination of functional groups makes it an attractive candidate for further research into drug development and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science.

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